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Compound of Interest

Compound Name: ML358

Cat. No.: B1676653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and initial characterization of ML358,

a first-in-class selective inhibitor of the Caenorhabditis elegans SKN-1 pathway. The

information presented is intended for researchers, scientists, and professionals involved in drug

discovery and development, with a focus on anthelmintic resistance.

Introduction
The increasing prevalence of resistance to current anthelmintic drugs poses a significant threat

to global human and animal health. The transcription factor SKN-1 in nematodes, a homolog of

mammalian Nrf2, plays a crucial role in regulating genes involved in detoxification and stress

resistance, making it a promising target for novel therapeutics to combat resistance. ML358
(also referred to as compound 17 in the primary literature) was identified through a high-

throughput screen as a potent and selective inhibitor of the SKN-1 pathway, demonstrating the

potential to sensitize nematodes to existing anthelmintics.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of

ML358.

Table 1: Potency and Efficacy of ML358
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Parameter Value Assay System

IC50 0.24 µM
C. elegans Pgst-4::GFP

reporter assay

Emax 100%
C. elegans Pgst-4::GFP

reporter assay

Table 2: Selectivity and Cytotoxicity of ML358

Parameter Value Assay System Fold Selectivity

C. elegans LC50 > 64 µM Wild-type C. elegans > 267-fold

Fa2N-4 Hepatocyte

LC50
> 5.0 µM

Immortalized human

hepatocytes
> 20-fold

Nrf2 Activity Inactive
Mammalian Nrf2

reporter assay
-

Non-specific heat

shock inhibition
> 64 µM

C. elegans Phsp-16.2

reporter
> 267-fold

Signaling Pathways
The following diagrams illustrate the targeted SKN-1 signaling pathway in C. elegans and the

homologous Nrf2 pathway in mammals, which ML358 does not inhibit.
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Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of ML358.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1676653?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Stress

Cytoplasm

Nucleus

Oxidative Stress
(e.g., ROS)

Keap1

Conformational Change

Nrf2

Binds & Sequesters Dissociation Cul3-based E3
Ubiquitin Ligase

Proteasomal Degradation

Ubiquitination

Nrf2

Translocation

Antioxidant Response
Element (ARE)

Binds

Detoxification & 
Antioxidant Genes

Promotes Transcription

Click to download full resolution via product page

Caption: The homologous Nrf2 signaling pathway in mammals, which is not inhibited by

ML358.

Experimental Protocols
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The following are representative protocols for the key experiments involved in the discovery

and characterization of ML358, based on published information.

High-Throughput Screening (HTS) for Inhibitors of the
SKN-1 Pathway
This protocol describes a whole-animal, image-based high-throughput screen using a C.

elegans strain expressing a green fluorescent protein (GFP) reporter driven by the gst-4

promoter (Pgst-4::GFP), a downstream target of SKN-1.

Objective: To identify small molecules that inhibit the juglone-induced activation of the SKN-1

pathway, measured by a decrease in Pgst-4::GFP expression.

Materials:

C. elegans strain expressing Pgst-4::GFP.

Synchronized L4-stage worms.

96- or 384-well microplates.

Liquid handling robotics.

High-content imaging system.

Small molecule library.

Juglone (5-hydroxy-1,4-naphthoquinone).

M9 buffer.

S-medium.

E. coli OP50.

Procedure:
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Worm Synchronization and Culture: Synchronize C. elegans to the L4 larval stage using

standard methods (e.g., hypochlorite treatment).

Assay Plate Preparation: Using liquid handling robotics, dispense synchronized L4 worms in

S-medium with E. coli OP50 into the wells of the microplates.

Compound Addition: Transfer small molecules from the library to the assay plates to achieve

the desired final concentration. Include appropriate controls (e.g., DMSO vehicle control,

positive control with a known inhibitor if available).

Induction of SKN-1 Pathway: Add juglone to all wells (except negative controls) to a final

concentration known to induce a robust Pgst-4::GFP signal.

Incubation: Incubate the plates at 20°C for a predetermined period to allow for compound

action and GFP expression.

Imaging: Acquire images of the worms in each well using an automated high-content imaging

system. Capture both brightfield and GFP fluorescence channels.

Image Analysis: Utilize image analysis software to identify individual worms and quantify the

mean GFP fluorescence intensity per worm.

Hit Identification: Normalize the GFP intensity data to controls. Identify "hits" as compounds

that cause a statistically significant reduction in juglone-induced GFP expression without

causing toxicity (as assessed by brightfield morphology and motility).
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(Brightfield & GFP)
Image Analysis &

Quantify GFP
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Caption: A logical workflow for the high-throughput screening of ML358.

C. elegans Pgst-4::GFP Reporter Confirmatory Assay
This protocol is for confirming the activity of hit compounds from the primary screen and

determining their potency (IC50).
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Objective: To confirm the inhibitory activity of ML358 on the SKN-1 pathway and calculate its

IC50.

Materials:

C. elegans strain expressing Pgst-4::GFP.

Synchronized L4-stage worms.

96-well microplates.

ML358.

Juglone.

M9 buffer.

S-medium.

E. coli OP50.

Plate reader with fluorescence detection or high-content imager.

Procedure:

Prepare Serial Dilutions of ML358: Prepare a dilution series of ML358 in DMSO or another

appropriate solvent.

Assay Setup: Dispense synchronized L4 worms in S-medium with E. coli OP50 into 96-well

plates.

Compound Addition: Add the serial dilutions of ML358 to the wells. Include positive (juglone

only) and negative (vehicle only) controls.

Induction: Add juglone to all wells except the negative control.

Incubation: Incubate the plates at 20°C.
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Fluorescence Measurement: After the incubation period, measure the GFP fluorescence in

each well using a plate reader or by imaging and quantifying fluorescence as in the HTS

protocol.

Data Analysis: Subtract the background fluorescence (negative control) from all readings.

Normalize the data to the positive control (100% activity). Plot the normalized response

versus the logarithm of the ML358 concentration and fit the data to a four-parameter logistic

equation to determine the IC50 value.

Mammalian Nrf2 Selectivity Assay
This protocol is to assess the selectivity of ML358 for the nematode SKN-1 pathway over the

homologous mammalian Nrf2 pathway.

Objective: To determine if ML358 inhibits the activation of the mammalian Nrf2 pathway.

Materials:

A human cell line (e.g., HepG2) stably transfected with an Nrf2-responsive reporter construct

(e.g., ARE-luciferase).

ML358.

An Nrf2 activator (e.g., sulforaphane).

Cell culture medium and supplements.

96-well cell culture plates.

Luciferase assay reagent.

Luminometer.

Procedure:

Cell Seeding: Seed the reporter cell line into 96-well plates and allow them to adhere

overnight.
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Compound Treatment: Treat the cells with a range of concentrations of ML358. Include

appropriate vehicle controls.

Nrf2 Activation: After a short pre-incubation with ML358, add the Nrf2 activator

(sulforaphane) to the wells.

Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g.,

16-24 hours).

Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a

luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Data Analysis: Normalize the luciferase signal to the vehicle control. If ML358 does not

significantly reduce the sulforaphane-induced luciferase signal, it is considered selective for

the SKN-1 pathway.

Cytotoxicity Assays
4.4.1. C. elegans Lethality Assay

Objective: To determine the concentration of ML358 that is lethal to C. elegans (LC50).

Materials:

Wild-type (N2) C. elegans.

Synchronized L4-stage worms.

96-well plates.

ML358.

S-medium with E. coli OP50.

Procedure:

Assay Setup: Dispense synchronized L4 worms into 96-well plates with S-medium and E.

coli OP50.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1676653?utm_src=pdf-body
https://www.benchchem.com/product/b1676653?utm_src=pdf-body
https://www.benchchem.com/product/b1676653?utm_src=pdf-body
https://www.benchchem.com/product/b1676653?utm_src=pdf-body
https://www.benchchem.com/product/b1676653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Addition: Add a range of concentrations of ML358 to the wells.

Incubation: Incubate the plates at 20°C for a defined period (e.g., 24 or 48 hours).

Assessment of Viability: Score the number of live and dead worms in each well. Worms that

do not respond to a gentle touch with a platinum wire pick are considered dead.

Data Analysis: Calculate the percentage of lethality at each concentration and determine the

LC50 value.

4.4.2. Fa2N-4 Immortalized Human Hepatocyte Cytotoxicity Assay

Objective: To assess the cytotoxicity of ML358 in a human cell line.

Materials:

Fa2N-4 immortalized human hepatocytes.

Cell culture medium and supplements.

96-well cell culture plates.

ML358.

A cell viability assay reagent (e.g., CellTiter-Glo®, MTT).

Procedure:

Cell Seeding: Seed Fa2N-4 cells into 96-well plates and allow them to adhere.

Compound Treatment: Treat the cells with a range of concentrations of ML358.

Incubation: Incubate the cells for a standard duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's

protocol.

Data Analysis: Normalize the viability data to the vehicle-treated control cells and determine

the LC50 value.
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Conclusion
ML358 is a valuable chemical probe for studying the SKN-1 pathway in nematodes. Its

discovery and initial characterization have demonstrated its potential as a lead compound for

the development of novel anthelmintics that could help overcome the growing problem of drug

resistance. The data and protocols presented in this guide provide a comprehensive resource

for researchers working in this field. Further studies on the in vivo efficacy and mechanism of

action of ML358 are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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